molecular formula C11H11NO2 B12894530 5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)- CAS No. 58482-85-2

5(4H)-Oxazolone, 4-methyl-2-(phenylmethyl)-

Cat. No.: B12894530
CAS No.: 58482-85-2
M. Wt: 189.21 g/mol
InChI Key: MPRJDQMHTHKAKE-UHFFFAOYSA-N
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Description

2-benzyl-4-methyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable α-haloketone under basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-4-methyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-methyloxazol-5(4H)-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-benzyl-4-ethyloxazol-5(4H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-benzyl-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.

Properties

CAS No.

58482-85-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-benzyl-4-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-8-11(13)14-10(12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

MPRJDQMHTHKAKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=N1)CC2=CC=CC=C2

Origin of Product

United States

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